molecular formula C10H15OSi B14612451 CID 66774175

CID 66774175

Cat. No.: B14612451
M. Wt: 179.31 g/mol
InChI Key: GGASAGUPIHCXIF-UHFFFAOYSA-N
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Description

CID 66774175 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. Based on general PubChem conventions, this compound likely represents a compound with defined molecular features, such as a unique molecular formula, stereochemistry, and physicochemical properties (e.g., solubility, molecular weight, and logP) .

For a comprehensive introduction, researchers would typically rely on PubChem’s detailed entries, which include:

  • Structural data: 2D/3D molecular structures, SMILES notations, and InChI keys.
  • Physicochemical properties: Calculated or experimentally validated parameters like melting/boiling points, hydrophobicity, and polarity.
  • Biological activity: If available, bioassay results or toxicity profiles.

However, none of the provided evidence sources directly describe this compound, necessitating reliance on external databases for its full characterization.

Properties

Molecular Formula

C10H15OSi

Molecular Weight

179.31 g/mol

InChI

InChI=1S/C10H15OSi/c1-9(2)11-12(3)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

GGASAGUPIHCXIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[Si](C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(phenyl)[(propan-2-yl)oxy]silane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with isopropyl alcohol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the substitution of the hydrogen atom on the silicon with the isopropoxy group.

Industrial Production Methods

In an industrial setting, the production of Methyl(phenyl)[(propan-2-yl)oxy]silane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl(phenyl)[(propan-2-yl)oxy]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Methyl(phenyl)[(propan-2-yl)oxy]silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

    Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.

    Industry: Utilized in the production of specialty polymers and coatings, where its unique properties enhance material performance.

Mechanism of Action

The mechanism by which Methyl(phenyl)[(propan-2-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. These interactions are crucial for the compound’s role in catalysis, material science, and biological applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

To compare CID 66774175 with structurally or functionally analogous compounds, researchers would first identify its molecular scaffold and key functional groups. Below is a hypothetical framework for such a comparison, based on methodologies and examples from the evidence:

Table 1: Structural and Functional Comparison

Parameter This compound (Hypothetical) Taurocholic Acid (CID 6675) Oscillatoxin D (CID 101283546)
Molecular Formula (Not provided in evidence) C₂₆H₄₅NO₆S C₃₄H₅₄O₁₀
Molecular Weight (Not provided) 535.7 g/mol 634.8 g/mol
Key Functional Groups (Hypothetical: e.g., ester, aromatic rings) Sulfonic acid, hydroxyl groups Macrocyclic lactone, hydroxyl groups
Biological Role (Unknown) Bile acid, lipid digestion Cytotoxin, ion channel modulation
Solubility (Unknown) Water-soluble due to sulfonic acid Lipophilic due to macrocyclic structure
Toxicity (Unknown) Low (endogenous compound) High (marine toxin)

Key Findings from Evidence

Structural Analogues :

  • Bile acids (e.g., CID 6675 and CID 439763) share sulfonic acid and steroid backbones but differ in side-chain modifications, impacting solubility and biological targets .
  • Oscillatoxins (e.g., CID 101283546) feature macrocyclic lactones, distinguishing them from bile acids in both structure and mechanism (e.g., ion channel disruption vs. lipid emulsification) .

Functional Analogues: Compounds like betulin derivatives (CID 72326, CID 64971) exhibit triterpenoid scaffolds, which may overlap with this compound if it shares similar hydrophobicity or pharmacological activity .

Methodological Insights :

  • Chromatographic separation (e.g., GC-MS, vacuum distillation) and spectral analysis (mass spectrometry) are critical for isolating and identifying this compound and its analogues, as demonstrated in studies of essential oils and toxin derivatives .
  • PubChem metadata (e.g., CID, InChIKey) enables cross-referencing with databases like ChEMBL or DrugBank to infer bioactivity .

Limitations and Recommendations

  • Data Gaps : The absence of this compound in the provided evidence highlights the need to consult primary PubChem entries or experimental studies for accurate comparisons.
  • Best Practices :
    • Use IUPAC naming conventions and standardized assays (e.g., IC₅₀, EC₅₀) for bioactivity comparisons, as emphasized in medicinal chemistry guidelines .
    • Employ computational tools (e.g., molecular docking, QSAR models) to predict interactions if experimental data are lacking.

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